Azido-PEG9-S-methyl ethanethioate
Description
Context of Poly(ethylene glycol) (PEG) Linkers in Bioconjugation and Therapeutics
Poly(ethylene glycol) (PEG) linkers are synthetic polymers that have become indispensable in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. chempep.comprecisepeg.com These flexible, water-soluble chains are composed of repeating ethylene (B1197577) oxide units. chempep.com The use of PEG in biological applications dates back to the 1970s, and the development of monodisperse PEG linkers with defined lengths and specific functional groups in the 1990s significantly advanced bioconjugation strategies. chempep.com
The incorporation of PEG linkers into therapeutic molecules, a process known as PEGylation, offers several key advantages:
Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules in aqueous solutions. precisepeg.comaxispharm.com
Enhanced Stability: PEGylation can protect biomolecules from enzymatic degradation and improve their chemical stability. precisepeg.comaxispharm.com
Reduced Immunogenicity: The PEG chain can mask epitopes on a molecule that might otherwise trigger an immune response. precisepeg.comaxispharm.com
Prolonged Circulation and Increased Bioavailability: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its clearance by the kidneys, leading to a longer circulation time in the bloodstream and improved bioavailability. chempep.comaxispharm.comcreativepegworks.com
These beneficial properties have led to the widespread use of PEG linkers in the development of PEGylated protein and peptide drugs, antibody-drug conjugates (ADCs), and nanoparticle-based drug delivery systems. creativepegworks.combiochempeg.com
Overview of Heterobifunctional Linkers in Molecular Design
Heterobifunctional linkers are chemical reagents that possess two different reactive groups. scbt.com This dual reactivity allows them to covalently connect two distinct molecular entities, making them crucial tools for creating complex molecular architectures. scbt.comcyanagen.com Unlike homobifunctional linkers, which have two identical reactive groups, heterobifunctional linkers enable more controlled and specific conjugation, minimizing the formation of unwanted homodimers.
These linkers are essential in various scientific disciplines, including:
Studying Molecular Interactions: Researchers use them to investigate protein-protein, protein-DNA, and protein-ligand interactions, providing insights into cellular processes. scbt.com
Developing Bioconjugates: They are fundamental in the synthesis of bioconjugates for applications in diagnostics and therapeutics. scbt.com
Creating Advanced Biomaterials: Heterobifunctional linkers are used to immobilize biomolecules onto surfaces for the development of biosensors and drug delivery systems. scbt.com
A notable application of heterobifunctional linkers is in the design of Proteolysis Targeting Chimeras (PROTACs). bldpharm.com PROTACs are molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. bldpharm.commybiosource.com This design facilitates the targeted degradation of specific proteins within a cell.
Significance of Azido-PEG9-S-methyl Ethanethioate as a Versatile Chemical Tool in Research
This compound stands out as a particularly useful heterobifunctional linker due to its specific reactive groups. It incorporates a nine-unit PEG chain, providing the benefits of PEGylation, along with a terminal azide (B81097) group and a methyl ethanethioate group.
The azide group is a key component for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The azide can react with an alkyne group in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) (like DBCO or BCN) in a strain-promoted alkyne-azide cycloaddition (SPAAC), which is copper-free. medchemexpress.combroadpharm.com This allows for the precise and stable attachment of the linker to molecules containing a compatible alkyne or cyclooctyne functionality.
The S-methyl ethanethioate group provides another reactive handle. The thioester can be readily converted to a thiol (sulfhydryl) group, which can then react with various functional groups, such as maleimides, to form stable thioether bonds. This versatility allows for conjugation to a wide range of biomolecules, including proteins and peptides that contain cysteine residues.
This dual functionality makes this compound a valuable reagent for constructing complex molecular assemblies. It is particularly noted for its use as a PEG-based PROTAC linker, facilitating the synthesis of these targeted protein degraders. mybiosource.commedchemexpress.comdcchemicals.comdcchemicals.com The defined length of the PEG9 spacer allows for precise control over the distance between the two conjugated molecules, which can be critical for the efficacy of molecules like PROTACs.
Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2148986-33-6 | dcchemicals.comdcchemicals.comglpbio.compharmaffiliates.commoldb.com |
| Molecular Formula | C22H43N3O10S | dcchemicals.comglpbio.compharmaffiliates.commoldb.com |
| Molecular Weight | 541.66 g/mol | dcchemicals.comglpbio.compharmaffiliates.commoldb.com |
| Appearance | Liquid | pharmaffiliates.com |
| Synonyms | S-(29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl) ethanethioate; S-(29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacos-1-yl) ethanethioate | pharmaffiliates.com |
Structure
2D Structure
Properties
Molecular Formula |
C22H43N3O10S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C22H43N3O10S/c1-22(26)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-28-5-4-27-3-2-24-25-23/h2-21H2,1H3 |
InChI Key |
UYMWTJAOBDYFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Azido Peg9 S Methyl Ethanethioate
General Strategies for Heterobifunctional Poly(ethylene glycol) Synthesis
The creation of heterobifunctional PEGs, which possess two different reactive terminal groups, is fundamental to the synthesis of complex molecules like Azido-PEG9-S-methyl ethanethioate. mdpi.comrsc.org These strategies are designed to selectively modify each end of the symmetrical PEG diol.
Asymmetric Activation of Poly(ethylene glycol) Precursors
A common and effective strategy for synthesizing heterobifunctional PEGs involves the asymmetric activation of a symmetrical PEG diol. mdpi.comacs.org This process aims to chemically differentiate the two terminal hydroxyl groups, allowing for sequential and controlled functionalization. One widely used method is the monotosylation of PEG, where a tosyl group is selectively introduced onto one end of the PEG chain. mdpi.comacs.org This reaction is often performed in the presence of a heterogeneous catalyst like silver oxide and potassium iodide, which has been shown to improve the yield of the monofunctionalized product to over 70%, surpassing the statistical maximum of 50%. acs.org
The resulting mono-tosylated PEG is a key intermediate. The tosyl group is a good leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups at one end of the PEG chain, while the other hydroxyl end remains available for different modifications. mdpi.comadcreviews.com
Table 1: Comparison of Reagents for Asymmetric Activation of PEG
| Reagent/Method | Description | Key Advantages |
| Tosyl Chloride (TsCl) with Ag₂O/KI | Selectively introduces a tosyl group onto one hydroxyl terminus of a PEG diol. acs.org | High yields of monofunctionalized product, good leaving group for subsequent reactions. acs.org |
| Mesyl Chloride (MsCl) | Introduces a mesyl group, another effective leaving group, onto a hydroxyl terminus. nih.govresearchgate.net | Similar reactivity to tosylates, often used interchangeably. nih.gov |
| 4-Nitrophenyl Chloroformate | Activates the hydroxyl group, forming a carbonate that is reactive towards amines. nepjol.inforesearchgate.net | Useful for direct coupling with amine-containing molecules. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Used to activate carboxylic acids for esterification with a PEG hydroxyl group. nih.gov | Enables the attachment of carboxyl-containing functionalities. |
Sequential Functionalization Approaches
Following the initial asymmetric activation, sequential functionalization is employed to introduce the desired end groups. mdpi.comrsc.orgnih.gov This step-by-step approach ensures that each end of the PEG molecule is modified with a specific functionality without cross-reactivity.
For the synthesis of this compound, a typical sequence would involve:
Asymmetric activation: For instance, monotosylation of a PEG9 diol to yield α-hydroxyl-ω-tosyl-PEG9. mdpi.com
First functionalization: The tosylated end is then reacted with a nucleophile to introduce the first functional group. In this case, it would be the azide (B81097) group. mdpi.com
Activation of the second terminus: The remaining hydroxyl group is then activated, for example, by conversion to a tosylate or mesylate. mdpi.com
Second functionalization: The newly activated end is reacted with a second nucleophile to introduce the S-methyl ethanethioate moiety. mdpi.com
This controlled, stepwise process is crucial for obtaining a high purity of the desired heterobifunctional product. acs.org Ring-opening polymerization of ethylene (B1197577) oxide using functional initiators is another powerful method to produce heterobifunctional PEGs, offering good control over molecular weight and end-group functionality. rsc.orgrsc.orgacs.orgnih.gov
Introduction of the Azide Functionality
The azide group is a key component of this compound, primarily due to its utility in "click" chemistry, a set of biocompatible reactions known for their high efficiency and selectivity. broadpharm.comnih.gov
Nucleophilic Substitution Reactions with Azide Salts
The most common method for introducing an azide group onto a PEG chain is through a nucleophilic substitution reaction. mdpi.comresearchgate.net This typically involves reacting a PEG precursor with an activated leaving group, such as a tosylate or mesylate, with an azide salt like sodium azide (NaN₃). mdpi.comgoogle.com
The reaction proceeds via an Sₙ2 mechanism, where the azide anion (N₃⁻) acts as the nucleophile and displaces the leaving group. The efficiency of this reaction is generally high, leading to quantitative or near-quantitative conversion of the activated PEG to the corresponding azido-PEG. mdpi.comtandfonline.comtandfonline.com Polyethylene (B3416737) glycol itself can act as a phase-transfer catalyst, facilitating the dissolution of the inorganic azide salt in organic solvents and enhancing the reaction rate. tandfonline.comtandfonline.comresearchgate.netresearchgate.net
Table 2: Common Reagents for Azide Introduction
| Reagent | Substrate | Solvent | Typical Conditions |
| Sodium Azide (NaN₃) | Tosylated or Mesylated PEG | DMF, DMSO | Room temperature to elevated temperatures (e.g., 90 °C) mdpi.com |
| Sodium Azide (NaN₃) | Halogenated PEG | PEG 400 | Mild conditions, room temperature tandfonline.comtandfonline.com |
Formation of the S-methyl Ethanethioate Moiety
The S-methyl ethanethioate group provides the other reactive handle on the heterobifunctional linker. This thioester can be readily cleaved under specific conditions to generate a free thiol (sulfhydryl) group, which is highly reactive towards maleimides and other thiol-specific functionalities, making it valuable for bioconjugation. mdpi.comjenkemusa.com
Thioacetate (B1230152) Group Introduction via Thioacetic Acid or Salts
The thioacetate group is typically introduced by reacting an activated PEG terminus (e.g., a tosylate or mesylate) with a salt of thioacetic acid, such as potassium thioacetate or sodium thioacetate. wikipedia.orgmdpi.com Alternatively, thioacetic acid can be used in the presence of a base like potassium carbonate, which generates the thioacetate anion in situ. mdpi.comresearchgate.net
This reaction is also a nucleophilic substitution, where the thioacetate anion displaces the leaving group on the PEG chain. wikipedia.org The reaction is generally carried out in a polar aprotic solvent like DMF. mdpi.com The resulting thioester is stable under a range of conditions but can be selectively cleaved when desired. kit.eduresearchgate.net
Table 3: Reagents for Thioacetate Formation
| Reagent | Substrate | Base (if applicable) | Solvent |
| Potassium Thioacetate | Tosylated or Mesylated PEG | N/A | DMF, Acetone |
| Thioacetic Acid | Tosylated or Mesylated PEG | Potassium Carbonate | DMF mdpi.com |
| Sodium Thioacetate (from Thioacetic Acid and Sodium Carbonate) | Alkyl Halides | N/A | PEG 400 (as catalyst) researchgate.net |
Control of Poly(ethylene glycol) Chain Length and Monodispersity in Synthesis
The synthesis of this compound with a precisely defined chain length and low polydispersity is crucial for its application as a heterobifunctional linker. The ethylene glycol chain, in this case comprising nine repeat units, must be uniform to ensure consistent and predictable behavior in bioconjugation and other applications. Polydispersity, or a mixture of PEG chains of varying lengths, can lead to difficulties in purification and heterogeneity in the final conjugate, potentially impacting its efficacy and characterization. nih.gov Several synthetic strategies have been developed to achieve monodisperse or near-monodisperse PEGs.
One of the foundational methods for creating well-defined PEGs is the anionic ring-opening polymerization (AROP) of ethylene oxide . researchgate.net This method can produce PEGs with low polydispersity if the initiation is rapid and uniform, and termination or chain-transfer reactions are minimized. By carefully controlling the ratio of the ethylene oxide monomer to the initiator, the molecular weight of the resulting PEG polymer can be tailored. nih.gov For the synthesis of heterobifunctional PEGs, the polymerization can be initiated from an anion that will ultimately serve as one of the functional end-groups. google.com For instance, polymerization can be initiated with a protected azide-containing alcohol to introduce the azido- functionality at one end of the PEG chain. However, achieving perfect monodispersity with AROP can be challenging, and often results in a narrow molecular weight distribution rather than a single, discrete chain length. nih.gov
To achieve true monodispersity, stepwise synthetic approaches are often employed. These methods build the PEG chain one or a few ethylene glycol units at a time. A common strategy involves the iterative Williamson ether synthesis. acs.org This can be done using protecting groups to ensure selective elongation. For example, an acid-labile protecting group like dimethoxytrityl (DMTr) or a base-labile group such as a phenethyl group can be used. beilstein-journals.org The process typically involves a cycle of deprotection of a terminal hydroxyl group, followed by coupling with a protected PEG monomer. beilstein-journals.org A one-pot approach using a base-labile protecting group has been developed to streamline this process, reducing the number of steps from three (deprotection, deprotonation, and coupling) to two (deprotection and coupling in the same pot), which can significantly lower the synthesis cost. beilstein-journals.org
Recent advancements in stepwise synthesis have focused on improving efficiency and scalability. The use of potassium hexamethyldisilazide (KHMDS) as a base in the Williamson ether synthesis has been shown to promote rapid and complete reactions, enabling the synthesis of long, monodisperse PEG derivatives with high yields in a short timeframe. acs.org Another innovative approach involves the use of oligo(ethylene glycol) macrocyclic sulfates as electrophilic building blocks. This method avoids the need for protecting or activating groups during the elongation process, thereby reducing the number of synthetic steps. acs.org
The table below summarizes key methodologies for controlling PEG chain length and achieving monodispersity.
| Synthetic Methodology | Principle | Advantages | Disadvantages |
| Anionic Ring-Opening Polymerization (AROP) | Polymerization of ethylene oxide initiated by a functionalized alkoxide. researchgate.netgoogle.com | Suitable for producing high molecular weight PEGs with narrow polydispersity. nih.gov | Can be difficult to achieve true monodispersity; may require subsequent fractionation. nih.govresearchgate.net |
| Stepwise Williamson Ether Synthesis | Iterative addition of ethylene glycol units using protecting groups (e.g., DMTr, phenethyl). acs.orgbeilstein-journals.org | High degree of control over chain length, leading to monodisperse products. beilstein-journals.org | Can be time-consuming and require multiple protection/deprotection steps, leading to higher costs. nih.gov |
| One-Pot Elongation | A streamlined stepwise synthesis using a base-labile protecting group to combine deprotection and coupling. beilstein-journals.org | Reduces the number of reaction steps and purification intermediates, improving efficiency and lowering costs. beilstein-journals.org | May require careful optimization of reaction conditions to ensure high yields. |
| KHMDS-Promoted Iterative Growth | Uses a strong, sterically hindered base (KHMDS) to accelerate the Williamson ether synthesis. acs.org | Very fast reaction times (minute-scale) and high yields, allowing for rapid synthesis of long PEGs. acs.org | Requires stringent anhydrous conditions. |
| Macrocyclic Sulfate Approach | Iterative ring-opening of oligo(ethylene glycol) macrocyclic sulfates. acs.orgscilit.com | Avoids the use of protecting groups, simplifying the synthetic process. acs.org | The synthesis of the macrocyclic precursors can be complex. scilit.com |
Purification Strategies for Heterobifunctional Poly(ethylene glycol) Linkers
The purification of heterobifunctional PEG linkers like this compound is a critical and often challenging step in their synthesis. The goal is to separate the desired product from starting materials, incompletely reacted intermediates, and byproducts, which may include PEGs of incorrect length or those with incorrect functional groups at one or both ends (e.g., homo-bifunctional PEGs). google.com The subtle differences in the physicochemical properties of these molecules, stemming from the inert and hydrophilic nature of the PEG backbone, make purification particularly demanding. nih.gov
Chromatographic techniques are the most powerful and widely used methods for the purification of PEG derivatives.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is very effective for removing low molecular weight impurities, unreacted starting materials, and for separating PEGylated proteins from unreacted proteins. However, for separating discrete, short-chain PEG linkers that differ by only a few ethylene glycol units, high-resolution SEC columns are required, and the separation efficiency may be limited for species with very similar sizes. nih.gov
Ion Exchange Chromatography (IEX) separates molecules based on differences in their net charge. Although the PEG chain itself is neutral, the terminal functional groups (in this case, an azide and a thioester) can impart subtle charge differences or differences in surface charge distribution. IEX can be highly effective in separating PEG derivatives based on the number of attached PEG chains and can sometimes separate positional isomers. nih.gov
Reverse Phase Chromatography (RPC) , often in the form of High-Performance Liquid Chromatography (RP-HPLC), separates molecules based on their hydrophobicity. The different end groups of a heterobifunctional PEG can provide sufficient differences in polarity to enable separation from symmetrical or unreacted PEGs. RP-HPLC is also a valuable analytical tool for assessing the purity and dispersity of PEG oligomers. rsc.orgrsc.org
Hydrophobic Interaction Chromatography (HIC) is another technique that separates molecules based on hydrophobicity, but it is typically used under less denaturing conditions than RPC. mcmaster.ca It can serve as a complementary method to IEX and has been used to purify PEGylated proteins and to produce more size-homogeneous preparations of PEG linkers. nih.govnih.gov
Non-chromatographic methods can also be employed, particularly for initial purification or desalting steps.
Membrane-based techniques such as dialysis, ultrafiltration, and diafiltration separate molecules based on their molecular weight. researchgate.net These methods are efficient for removing small molecule reagents and salts, or for separating a significantly larger PEGylated product from smaller unreacted components. nih.govresearchgate.net
Liquid-liquid extraction can be a powerful and scalable purification method if the reaction chemistry is designed appropriately. By carefully selecting protecting groups and reaction byproducts, it's possible to design a synthesis where impurities can be selectively extracted into an organic or aqueous phase, leaving the desired product in high purity without the need for chromatography. rsc.org
The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the this compound. Often, a combination of these techniques is necessary to achieve the desired product quality.
The following table compares various purification strategies for heterobifunctional PEG linkers.
| Purification Method | Separation Principle | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic volume/Molecular size. | Removal of low molecular weight reagents; separation of species with significant size differences. nih.gov | Mild conditions; effective for gross size separation. | Poor resolution for PEGs of similar chain length. nih.gov |
| Ion Exchange Chromatography (IEX) | Net charge and surface charge distribution. | Separation of molecules with different terminal groups or degrees of PEGylation. nih.gov | High resolving power for charged species; can separate positional isomers. | Effectiveness diminishes as the PEG chain masks the charges. nih.gov |
| Reverse Phase Chromatography (RP-HPLC) | Hydrophobicity/Polarity. | High-resolution separation of heterobifunctional PEGs from homobifunctional and unreacted PEGs; purity analysis. rsc.orgnih.gov | Excellent resolving power for molecules with small differences in polarity. | Can be difficult to scale up; may require solvents that are not ideal for all molecules. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity. | Purification of PEGylated biomolecules; fractionation of PEG linkers. mcmaster.canih.gov | Generally non-denaturing conditions; complementary to IEX. nih.gov | Can have lower capacity and resolution compared to other methods. |
| Membrane Filtration (Dialysis/Ultrafiltration) | Molecular weight cutoff. researchgate.net | Removal of salts, small molecule impurities, and buffer exchange. nih.govresearchgate.net | Simple, scalable, and cost-effective for bulk separations. | Cannot separate molecules of similar molecular weight; potential for product loss. nih.gov |
| Liquid-Liquid Extraction | Differential solubility. rsc.org | Chromatography-free purification by strategic design of reactants and byproducts. rsc.org | Highly scalable and cost-effective. rsc.org | Not universally applicable; requires careful planning of the synthetic route. |
Applications of Azido Peg9 S Methyl Ethanethioate in Advanced Chemical Biology Research
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a groundbreaking approach in drug discovery. They function by recruiting a target protein (protein of interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome. precisepeg.comaxispharm.com A typical PROTAC is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two. precisepeg.comsinopeg.com Azido-PEG9-S-methyl ethanethioate has emerged as a valuable tool in the synthesis of these complex molecules, primarily serving as a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. medchemexpress.comdcchemicals.com
Role of Linker Length and Composition in PROTAC Potency and Selectivity
The length of the linker is a crucial parameter that must be optimized for each specific PROTAC. nih.gov If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thereby inhibiting the formation of a productive ternary complex. nih.gov Conversely, an excessively long linker may fail to bring the two proteins into close enough proximity for efficient ubiquitination to occur. sinopeg.comnih.gov
The composition of the linker also plays a pivotal role. PEG linkers, such as those derived from this compound, offer several advantages. The ethylene (B1197577) glycol units impart hydrophilicity, which can improve the water solubility of the PROTAC molecule and its compatibility with physiological environments. precisepeg.comaxispharm.com This enhanced solubility can also contribute to better cell permeability and oral absorption. biochempeg.com Furthermore, the flexibility of PEG linkers can accommodate the conformational changes that may occur upon binding of the PROTAC to its target proteins, thereby facilitating the formation of a stable ternary complex. sinopeg.com Research has shown that altering the linker from a more hydrophobic alkyl chain to a hydrophilic PEG chain can significantly impact a PROTAC's properties. For instance, in the case of methyl bestatin-based PROTACs, the length of the PEG linker was found to modulate the degradation selectivity between cellular retinoic acid-binding protein I (CRABP-I) and II (CRABP-II). nih.gov
The following table summarizes the impact of linker properties on PROTAC performance:
| Linker Property | Impact on PROTAC Performance |
| Length | Directly influences the ability to form a productive ternary complex. Too short or too long can be detrimental. sinopeg.comnih.gov |
| Composition | Affects solubility, cell permeability, and stability. PEG linkers enhance hydrophilicity. precisepeg.comaxispharm.com |
| Flexibility | Allows for necessary conformational adjustments to stabilize the ternary complex. sinopeg.com |
| Attachment Points | The points at which the linker is connected to the two ligands can affect the geometry and stability of the ternary complex. precisepeg.com |
Strategies for Ligand Conjugation via Click Chemistry
Click chemistry has become a powerful and widely adopted strategy for the synthesis of PROTACs due to its efficiency, mild reaction conditions, and high functional group tolerance. medchemexpress.com This set of reactions allows for the rapid and modular assembly of diverse PROTAC libraries from precursor molecules. nih.govmedchemexpress.com this compound, with its terminal azide (B81097) group, is an ideal reagent for click chemistry-based conjugation. medchemexpress.com
The most common click chemistry reaction used in PROTAC synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This reaction involves the coupling of an azide-functionalized component with an alkyne-functionalized component to form a stable triazole ring. nih.gov In the context of PROTAC synthesis, one ligand (for either the POI or the E3 ligase) is modified to contain an alkyne, while the other is functionalized with an azide, such as that provided by this compound. The subsequent CuAAC reaction efficiently links the two ligands together. medchemexpress.comnih.gov
Another important click chemistry method is the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a copper catalyst. medchemexpress.com This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern. axispharm.com
The versatility of click chemistry allows for a "mix-and-match" approach to PROTAC design, where different POI ligands, E3 ligase ligands, and linkers can be readily combined to generate extensive libraries for screening and optimization. medchemexpress.comnih.gov For example, a library of PROTACs targeting the class I histone deacetylase (HDAC) enzyme was successfully prepared using this strategy. medchemexpress.com
| Click Chemistry Reaction | Description | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A copper-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole. nih.gov | High yield, mild reaction conditions, wide functional group tolerance. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A reaction between a strained cyclooctyne and an azide that proceeds without a metal catalyst. medchemexpress.com | Bioorthogonal, avoids copper toxicity. axispharm.com |
Engineering Ternary Complex Formation and Stability
The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. axispharm.comnih.gov The efficiency of this process is influenced by the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of the ternary complex formation. nih.gov Positive cooperativity, where the binding of one protein increases the affinity for the other, is a highly desirable feature in a PROTAC as it can lead to the formation of a more stable and productive ternary complex, even with ligands that have relatively low binary binding affinities. nih.gov
The linker, including its length, flexibility, and chemical nature, plays a critical role in modulating the geometry and stability of the ternary complex. precisepeg.comnih.gov A well-designed linker, such as one based on this compound, can provide the optimal spatial orientation between the POI and the E3 ligase, facilitating favorable protein-protein interactions within the complex. nih.gov The PEG component of the linker can also engage in non-covalent interactions, such as van der Waals forces and hydrogen bonds, which can further stabilize the ternary complex. nih.gov
Development of Antibody-Drug Conjugates (ADCs) and Other Bioconjugates
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. precisepeg.com An ADC consists of an antibody, a potent cytotoxic payload, and a chemical linker that connects the two. sinopeg.com The linker is a critical component that influences the stability, solubility, and release of the payload, ultimately impacting the ADC's efficacy and safety. precisepeg.com this compound, with its azide handle and PEG spacer, is a valuable building block for the construction of ADCs and other bioconjugates. medchemexpress.com
Site-Specific Conjugation Methodologies
The method of conjugating the drug-linker to the antibody has a profound effect on the homogeneity and therapeutic index of the resulting ADC. dntb.gov.ua Traditional conjugation methods often target lysine (B10760008) or cysteine residues, which can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites. dntb.gov.ua This heterogeneity can lead to inconsistencies in efficacy and safety. dntb.gov.ua
Site-specific conjugation methodologies aim to overcome these limitations by introducing the drug-linker at a specific, predetermined site on the antibody. dntb.gov.uanih.gov This results in a more homogeneous ADC population with a defined DAR and improved pharmacokinetic properties. dntb.gov.ua The azide group of this compound is particularly well-suited for site-specific conjugation via bioorthogonal click chemistry reactions. nih.govacs.org
Several strategies have been developed to introduce an azide or alkyne handle onto an antibody for subsequent click chemistry conjugation. These include:
Enzymatic Modification: Enzymes such as transglutaminase can be used to introduce an azide-containing linker at a specific glutamine residue in the antibody's Fc region. nih.govacs.org Glycosidases can also be employed to remodel the antibody's N-linked glycans, allowing for the attachment of an azide-functionalized sugar. axispharm.comnih.gov
Genetic Engineering: Unnatural amino acids (UAAs) containing azide or alkyne functionalities can be incorporated into the antibody sequence at specific sites during protein expression. nih.gov This provides a high degree of control over the conjugation site.
Once the antibody is functionalized with an azide or alkyne, the drug-linker, which has been modified with the complementary reactive group, can be attached via CuAAC or SPAAC. nih.gov For example, an azide-modified antibody can be reacted with a drug-linker containing a DBCO group for a copper-free click reaction. nih.gov
The use of site-specific conjugation with linkers like this compound leads to the production of well-defined and more homogeneous ADCs, which is crucial for their development as effective and safe therapeutics. dntb.gov.ua
Linker Stability and Release Mechanisms in Conjugate Design
The stability of the linker is a critical factor in ADC design. nih.gov The linker must be stable enough to remain intact while the ADC is in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity. precisepeg.comnih.gov However, once the ADC has reached the target tumor cell and been internalized, the linker must be efficiently cleaved to release the active drug. biochempeg.com
Linkers can be broadly classified into two categories: cleavable and non-cleavable.
Cleavable linkers are designed to be broken down by specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes (e.g., cathepsins) or an acidic pH. precisepeg.combiochempeg.com
Non-cleavable linkers require the complete degradation of the antibody component within the lysosome to release the drug-linker-amino acid catabolite. precisepeg.com
PEG-based linkers, such as those derived from this compound, can be incorporated into both cleavable and non-cleavable linker designs. The inclusion of a PEG spacer can enhance the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile by decreasing plasma clearance. sinopeg.comnih.gov Studies have shown a clear relationship between the length of the PEG chain in an ADC linker and its in vivo clearance, with longer PEG chains generally resulting in slower clearance. nih.gov
The design of the linker, including the choice of the cleavable moiety and the length and composition of the spacer, is a key area of research in the ADC field. nih.govnih.gov The goal is to create a linker that provides the optimal balance between stability in circulation and efficient payload release at the target site, thereby maximizing the therapeutic window of the ADC. nih.gov
Functionalization of Nanomaterials for Targeted Delivery Systems
The development of sophisticated drug delivery systems relies on the precise engineering of nanomaterial surfaces to ensure biocompatibility, stability, and targeting specificity. This compound serves as a critical component in this process, facilitating the surface modification of various nanoparticles.
Surface Modification and Biocompatibility Enhancement
The process of attaching polyethylene glycol (PEG) chains to a surface, known as PEGylation, is a widely adopted strategy to enhance the biocompatibility of nanomaterials. researchgate.netnumberanalytics.comnih.govmarket.us The PEG9 chain of this compound forms a hydrophilic layer on the nanoparticle surface. This layer effectively reduces non-specific interactions with proteins and cells, which can otherwise lead to aggregation and rapid clearance from the body. researchgate.netnih.govmarket.us The enhanced stability and solubility in aqueous environments are crucial for in vivo applications. researchgate.netresearchgate.netbiochempeg.com
The S-methyl ethanethioate group provides a stable linkage to gold nanoparticles and other metallic surfaces through the sulfur atom. This attachment can be achieved via ligand exchange reactions. wilhelm-lab.com The azide group, positioned at the distal end of the PEG chain, remains available for subsequent conjugation reactions, allowing for the attachment of targeting ligands or therapeutic payloads. nih.govrsc.org
Table 1: Key Features of this compound for Surface Modification
| Feature | Role in Nanomaterial Functionalization | Benefit |
| S-methyl ethanethioate | Anchoring group for attachment to gold and other metallic nanoparticle surfaces. | Provides a stable and robust connection. |
| PEG9 Spacer | Forms a hydrophilic and flexible linker on the nanoparticle surface. researchgate.net | Enhances biocompatibility, reduces protein adsorption, and improves stability in biological fluids. researchgate.netnih.govmarket.usresearchgate.net |
| Azide Group | Bioorthogonal reactive handle for further conjugation. axispharm.comadcreviews.comprecisepeg.combroadpharm.com | Allows for the specific attachment of targeting molecules or drugs without interfering with the nanoparticle's core properties. nih.govrsc.org |
Integration into Theranostic Agents and Molecular Probes
Theranostic agents, which combine therapeutic and diagnostic capabilities in a single platform, represent a frontier in personalized medicine. This compound is instrumental in the construction of such agents. By functionalizing a diagnostic nanoparticle (e.g., a quantum dot or a gold nanoparticle) with this linker, a platform is created for the subsequent attachment of a therapeutic molecule via the azide terminus. nih.govrsc.org
The azide group's ability to participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the efficient and specific conjugation of molecules containing a corresponding alkyne group. medchemexpress.commedchemexpress.com This modular approach enables the facile assembly of complex theranostic constructs.
Contributions to Chemical Probes and Molecular Imaging Tools
The development of chemical probes and molecular imaging tools is essential for visualizing and understanding biological processes at the molecular level. The azide functionality of this compound makes it a valuable component in the synthesis of these tools. nih.govrsc.org
For instance, a fluorescent dye or a contrast agent containing an alkyne group can be "clicked" onto a molecule or nanoparticle functionalized with this compound. The PEG9 spacer provides solubility and reduces steric hindrance, ensuring that the probe can effectively interact with its biological target. This strategy has been employed to create a variety of imaging agents with improved properties.
Scaffold for Ligand Discovery and High-Throughput Screening in Chemical Biology
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds. This compound can be used to create scaffolds for HTS by immobilizing molecules onto surfaces, such as microarrays or beads.
The S-methyl ethanethioate group can be used to attach the linker to a solid support. The azide group then serves as a versatile handle for the attachment of a diverse range of small molecules or peptides, creating a library of compounds for screening. The PEG9 spacer ensures that the displayed molecules are accessible for interaction with their biological targets. This approach facilitates the discovery of new ligands for proteins and other biomolecules.
Table 2: Research Findings on Related Azido-PEG Compounds
| Research Area | Finding | Relevant Compound Type |
| Nanoparticle Stability | Azide-terminated PEG-NHC functionalized gold nanoparticles exhibit exceptional colloidal stability in various biological media. nih.govrsc.org | Azido-PEG-NHC |
| Biocompatibility | PEGylation of gold nanoparticles reduces platelet aggregation and inflammatory responses in endothelial cells, with higher molecular weight PEGs showing greater compatibility. researchgate.net | PEGylated-gold nanoparticles |
| Targeted Delivery | Maleimide-functionalized nanoparticles can be conjugated with thiol-containing peptides and nanobodies for targeted delivery. nih.govacs.orgresearchgate.net | Maleimide-PEG-PLGA |
| Drug Delivery | Azide-PEG linkers are integral to creating bioconjugates for precise drug delivery through click chemistry. adcreviews.comprecisepeg.com | Azido-PEG derivatives |
While direct research on this compound is still emerging, the well-established chemistry of its constituent parts provides a strong foundation for its application in these advanced areas of chemical biology. The versatility of the azide group for bioorthogonal conjugation, combined with the biocompatibility and spacing properties of the PEG chain and the anchoring potential of the thioate group, makes it a powerful tool for the creation of sophisticated and functional biomaterials and probes.
Advanced Analytical Characterization of Azido Peg9 S Methyl Ethanethioate and Its Conjugates
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in verifying the chemical structure of "Azido-PEG9-S-methyl ethanethioate" by identifying its key functional groups and the integrity of the polyethylene (B3416737) glycol (PEG) chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Functional Group and Poly(ethylene glycol) Chain Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of "this compound". Specifically, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govresearchgate.net
In the ¹H NMR spectrum of a related compound, α-azide-ω-thioacetate PEG, the following characteristic signals are observed in deuterated chloroform (B151607) (CDCl₃): a triplet at approximately 3.38 ppm corresponding to the protons of the methylene (B1212753) group adjacent to the azide (B81097) (CH₂-N₃), and a triplet at around 3.07 ppm for the methylene protons next to the sulfur atom (CH₂-S). researchgate.net The large singlet observed around 3.63 ppm is characteristic of the repeating ethylene (B1197577) glycol units of the PEG backbone. researchgate.net A singlet at approximately 2.32 ppm is indicative of the methyl protons of the thioacetate (B1230152) group (COCH₃). researchgate.net The integration of these peaks allows for the quantification of the end-group functionalization. researchgate.net
Similarly, ¹³C NMR spectroscopy confirms the presence of the key functional groups. For α-azide-ω-thioacetate PEG in CDCl₃, characteristic peaks appear at approximately 195.6 ppm for the carbonyl carbon of the thioester, 50.7 ppm for the carbon attached to the azide group, and around 29.0 ppm and 30.7 ppm for the carbons of the thioacetate and adjacent methylene group, respectively. researchgate.net The repeating PEG units typically show a strong resonance in the 69-72 ppm region. researchgate.netresearchgate.net
It is important to note that the choice of solvent can significantly impact the NMR spectrum of PEG derivatives. researchgate.netresearchgate.net For instance, using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be advantageous for observing hydroxyl end-groups, which appear as a distinct triplet around 4.56 ppm, well-separated from the main PEG backbone signal. researchgate.netresearchgate.net This can be useful for assessing the complete conversion of hydroxyl groups during the synthesis of "this compound".
Table 1: Representative ¹H NMR Chemical Shifts for Azido-PEG-Thioester Derivatives
| Functional Group | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| CH₃ CO-S- | 2.32 | Singlet |
| -S-CH₂ -CH₂- | 3.07 | Triplet |
| N₃-CH₂ -CH₂- | 3.38 | Triplet |
| -O-CH₂ -CH₂ -O- (PEG Backbone) | 3.63 | Singlet (broad) |
Data derived from similar structures. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Azide and Carbonyl Detection
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups in "this compound". unitechlink.com This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds at characteristic frequencies. unitechlink.com
Two key vibrational bands are of particular interest for this compound:
Azide (N₃) Stretch: The azide functional group exhibits a strong and sharp absorption band in the region of 2100-2150 cm⁻¹. unitechlink.comyoutube.com The presence of a peak in this area is a clear indicator of the successful incorporation of the azide group. For a similar compound, α-azide-ω-hydroxyl PEG, this characteristic peak is observed at approximately 2103 cm⁻¹. researchgate.net
Carbonyl (C=O) Stretch: The carbonyl group of the methyl ethanethioate moiety gives rise to a strong absorption band. The position of this band can be influenced by the adjacent sulfur atom. For thioesters, the C=O stretching frequency is typically found in the range of 1690-1715 cm⁻¹. researchgate.netpg.edu.plorgchemboulder.com In a related α-azide-ω-thioacetate PEG, the carbonyl stretch appears at 1692 cm⁻¹. researchgate.net
The absence of a broad absorption band around 3200-3600 cm⁻¹, which is characteristic of the O-H stretch of a hydroxyl group, would indicate the successful conversion of the starting PEG-diol.
Table 2: Characteristic FTIR Absorption Frequencies
| Functional Group | Vibrational Mode | Characteristic Frequency Range (cm⁻¹) |
|---|---|---|
| Azide (N₃) | Asymmetric Stretch | 2100 - 2150 |
| Carbonyl (C=O) of Thioester | Stretch | 1690 - 1715 |
Data compiled from general FTIR correlation tables and specific examples of related compounds. researchgate.netunitechlink.comyoutube.comresearchgate.netresearchgate.netpg.edu.plorgchemboulder.com
Chromatographic Techniques for Purity and Molecular Weight Distribution
Chromatographic methods are indispensable for assessing the purity and characterizing the molecular weight distribution of "this compound".
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution and polydispersity index (PDI) of polymeric compounds like "this compound". csbsju.edu GPC separates molecules based on their hydrodynamic volume in solution. csbsju.edu Larger molecules elute faster than smaller molecules. csbsju.edu
A key parameter obtained from GPC is the PDI (Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). csbsju.edu A PDI value close to 1.0 indicates a narrow molecular weight distribution, signifying a high degree of uniformity in the PEG chain length. researchgate.netchromatographyonline.com For many commercial PEG reagents, PDI values are typically low, often in the range of 1.01 to 1.10. researchgate.netnih.gov The GPC chromatogram of a high-purity PEG derivative should show a single, symmetrical peak. researchgate.net
The choice of columns and mobile phase is critical for accurate GPC analysis. For aqueous-soluble polymers like PEG derivatives, columns such as Ultrahydrogel™ are often used. waters.com The system is typically calibrated with narrow PEO/PEG standards of known molecular weights. waters.com
Table 3: GPC Parameters for Polymer Characterization
| Parameter | Description | Typical Value for PEG Derivatives |
|---|---|---|
| Mn (Number-Average Molecular Weight) | Statistical average molecular weight based on the number of polymer chains. | Varies with PEG length |
| Mw (Weight-Average Molecular Weight) | Statistical average molecular weight with a greater contribution from larger molecules. | Varies with PEG length |
| PDI (Đ) | Polydispersity Index (Mw/Mn), a measure of the breadth of the molecular weight distribution. | 1.01 - 1.10 |
Typical PDI values are based on literature for similar PEG compounds. researchgate.netchromatographyonline.comnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of "this compound" and its conjugates. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating PEGylated molecules. nih.govresearchgate.net
In RP-HPLC, separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C4 or C18) and a polar mobile phase. chromatographyonline.comphenomenex.com A gradient of an organic solvent, such as acetonitrile, in water is typically used for elution. chromatographyonline.com The purity of the compound is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For high-purity reagents, this value should be greater than 95-98%. moldb.com
The chromatographic behavior of PEGylated compounds in RP-HPLC can be complex, as the retention time is influenced by both the PEG chain length and the attached functional groups. nih.gov Longer PEG chains can lead to increased retention times. nih.gov The use of detectors such as UV-Vis and Evaporative Light Scattering (ELSD) can provide comprehensive characterization of both the chromophoric parts of the molecule and the non-UV active PEG chain. lcms.cz
Mass Spectrometry for Molecular Mass and Conjugation Confirmation
Mass spectrometry (MS) is an essential analytical technique that provides precise molecular weight information for "this compound" and is invaluable for confirming the successful conjugation to other molecules. bath.ac.uk
The most common MS techniques for analyzing PEG derivatives are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). nih.govnih.gov
MALDI-TOF MS: This technique is well-suited for determining the molecular weight distribution of polymers. bath.ac.uk In MALDI-TOF, the polymer is co-crystallized with a matrix and ionized by a laser beam. The mass-to-charge ratio of the resulting ions is then measured. A typical MALDI-TOF spectrum of a PEG derivative shows a series of peaks separated by 44 Da, which corresponds to the mass of a single ethylene glycol monomer unit. researchgate.netbath.ac.uk This confirms the identity of the PEG backbone. The spectrum can be used to calculate the average molecular weight and polydispersity. nih.govyoutube.com
ESI-MS: Electrospray ionization is a softer ionization technique that is particularly useful for analyzing conjugates. deepdyve.comcreative-proteomics.comlibretexts.org It can generate multiply charged ions from large molecules like proteins, allowing for their analysis on mass spectrometers with a limited mass range. creative-proteomics.comlibretexts.org When "this compound" is conjugated to a protein or another molecule, ESI-MS can be used to measure the mass of the entire conjugate. nih.govnih.gov The increase in mass compared to the unconjugated molecule confirms that the conjugation reaction has occurred and can even provide information on the degree of modification (i.e., how many PEG linkers have attached). nih.gov
Table 4: Mass Spectrometry Data for PEG Derivatives
| Technique | Information Obtained | Key Features in Spectrum |
|---|---|---|
| MALDI-TOF MS | Molecular weight distribution, average molecular weight (Mn, Mw), PDI, confirmation of repeating unit. | Series of peaks separated by 44 Da. |
| ESI-MS | Precise molecular mass of the intact linker and its conjugates, confirmation of conjugation. | Shift in molecular weight of the target molecule upon conjugation. |
Information is based on the general application of these techniques to PEG and bioconjugate analysis. nih.govresearchgate.netbath.ac.ukdeepdyve.comnih.govnih.gov
MALDI-TOF MS and ESI-MS for Poly(ethylene glycol)ylated Species Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of PEGylated proteins. nih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are two of the most powerful and widely used techniques for analyzing these complex biomolecules. nih.govresearchgate.net
MALDI-TOF MS is particularly well-suited for the analysis of complex mixtures and can tolerate higher concentrations of salts and buffers. ufl.edu In the context of this compound conjugates, MALDI-TOF MS can be used to determine the average molecular weight of the PEGylated protein and to assess the degree of PEGylation (i.e., the number of PEG chains attached to the protein). nih.govchromatographyonline.com The mass spectrum of a PEGylated protein will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between these peaks corresponds to the mass of the this compound moiety.
ESI-MS , often coupled with liquid chromatography (LC), provides high-resolution mass data and is particularly useful for analyzing the heterogeneity of PEGylated proteins. nih.govenovatia.com ESI generates multiply charged ions, which can be deconvoluted to determine the precise molecular weight of the different PEGylated species. nih.gov This technique can resolve individual PEGylation states and even different isoforms (positional isomers) of the same PEGylation state. For conjugates of this compound, ESI-MS can provide detailed information on the distribution of PEGylated products, which is crucial for ensuring product consistency and efficacy. enovatia.com
A comparative analysis of MALDI-TOF MS and ESI-MS highlights their complementary nature in the analysis of PEGylated species. While MALDI-TOF MS offers rapid analysis and is less susceptible to suppression from contaminants like PEG, ESI-MS provides higher resolution and is more readily automated. nih.govnih.gov
| Technique | Primary Information Obtained | Advantages | Limitations | Relevance to this compound Conjugates |
|---|---|---|---|---|
| MALDI-TOF MS | Average molecular weight, degree of PEGylation | High tolerance to salts and buffers, rapid analysis, good for complex mixtures. researchgate.netufl.edu | Lower resolution compared to ESI-MS, potential for fragmentation. nih.gov | Quick assessment of the overall success of the conjugation reaction and the distribution of PEGylated species. |
| ESI-MS | Precise molecular weight, detailed heterogeneity, resolution of isoforms. nih.govenovatia.com | High resolution and mass accuracy, easily coupled to LC for separation. nih.gov | Sensitive to sample purity, ion suppression effects from PEG and salts. ufl.edu | Detailed characterization of the different PEGylated products, including positional isomers. |
Tandem Mass Spectrometry for Poly(ethylene glycol) Attachment Site Determination
Identifying the specific amino acid residue(s) to which the this compound linker is attached is a critical aspect of characterization. nih.gov Tandem mass spectrometry (MS/MS) is the gold standard for this purpose. nih.gov In a typical bottom-up proteomics approach, the PEGylated protein is enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by MS/MS.
In the MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented. The resulting fragment ions (product ions) are then analyzed to determine the amino acid sequence of the peptide. The presence of the PEG moiety on a specific amino acid will cause a characteristic mass shift in the fragment ions containing that residue. This allows for the unambiguous identification of the PEGylation site. researchgate.net
Several fragmentation techniques can be used, including Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). CID and HCD are effective for fragmenting the peptide backbone, while ETD is particularly useful for preserving the labile bond between the PEG chain and the peptide, which can sometimes cleave preferentially with CID. researchgate.net A combination of in-source fragmentation and CID-MS/MS can also be employed to elucidate PEGylation sites. nih.gov
Advanced Techniques for Bioconjugate Characterization
Methods for Deconvoluting Poly(ethylene glycol) and Protein Components
The ESI-MS spectra of PEGylated proteins can be complex due to the presence of multiple charge states and the inherent polydispersity of many PEG reagents. enovatia.com Deconvolution algorithms are essential to convert the raw mass-to-charge (m/z) data into a zero-charge mass spectrum, which simplifies interpretation. nih.govnih.gov These algorithms, such as ZNova, can process complex data to separate the signals from the protein and the attached PEG chains, allowing for accurate mass determination of the intact conjugate and its various forms. enovatia.com For heterogeneous samples, deconvolution is crucial for resolving the different drug-to-antibody ratios (in the case of antibody-drug conjugates) or PEG-to-protein ratios. enovatia.comyoutube.com
Conformational and Dynamic Analysis of Poly(ethylene glycol)ylated Systems
The attachment of a PEG chain like this compound can influence the conformation and dynamics of the parent protein. acs.orgnih.gov Understanding these changes is important as they can impact the biological activity and stability of the bioconjugate. Several advanced techniques can be employed for this analysis:
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase. It can provide insights into the conformational changes induced by PEGylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the structure and dynamics of proteins in solution. Chemical shift perturbation studies can identify the regions of the protein that are affected by the attachment of the PEG chain. oup.com
Intrinsic Tryptophan Fluorescence: Changes in the local environment of tryptophan residues upon PEGylation can be monitored by fluorescence spectroscopy, providing information about conformational alterations. acs.org
Recent studies have shown that even relatively small PEG chains can impact protein dynamics, and the nature of this impact can depend on the PEG's molecular weight and its interactions with the protein surface. acs.orgnih.gov Hydrophilic PEG-based cross-linkers have been shown to be more effective at capturing the dynamic conformations of proteins compared to more hydrophobic linkers. oup.com
| Analytical Technique | Information Provided | Relevance to PEGylated Systems |
|---|---|---|
| Ion Mobility-Mass Spectrometry (IM-MS) | Information on ion size, shape, and charge. | Can distinguish between different conformational states of the PEGylated protein. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level structural and dynamic information. oup.com | Identifies specific residues at the protein-PEG interface and maps conformational changes. oup.com |
| Small-Angle X-ray Scattering (SAXS) | Overall shape, size, and oligomeric state in solution. | Assesses global conformational changes and potential for aggregation upon PEGylation. |
| Intrinsic Tryptophan Fluorescence | Information on the local environment of tryptophan residues. acs.org | Detects subtle conformational changes in the protein structure due to PEG attachment. acs.org |
Q & A
Q. What are the recommended synthetic routes for Azido-PEG9-S-methyl ethanethioate, and how can reaction efficiency be optimized?
Methodological Answer: this compound can be synthesized via Sonogashira cross-coupling reactions, a method validated for similar thioether-functionalized compounds . Key steps include:
- Reagent Preparation : Use S-(4-ethynyl-phenyl) ethanethioate as a precursor, coupled with 2,3-dibromonorbornadiene under palladium catalysis.
- Condition Optimization : Maintain inert atmosphere (N₂/Ar) and precise temperature control (60–80°C) to minimize side reactions.
- Purification : Employ gradient silica gel chromatography followed by lyophilization to isolate the product. Validate purity via HPLC (>98% as per industry standards) .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the azido (-N₃) and PEG9 chain integration. Peaks at δ 3.6–3.7 ppm (PEG methylene) and δ 2.1 ppm (S-methyl) are critical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₂₂H₄₃N₃O₁₀S, [M+H]⁺ = 542.28) .
- Stability Testing : Monitor degradation under storage conditions (-20°C in anhydrous DMSO) via FT-IR to detect thioester hydrolysis .
Advanced Research Questions
Q. How can this compound be utilized in drug delivery systems, and what methodological considerations are critical for its incorporation into liposomal formulations?
Methodological Answer:
- Click Chemistry Functionalization : Leverage the azido group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate targeting ligands or payloads .
- Liposomal Integration : Optimize lipid-to-PEG ratio (e.g., 10:1 molar ratio) to enhance colloidal stability. Use dynamic light scattering (DLS) to confirm nanoparticle size (target: 80–120 nm) and zeta potential (±20 mV) .
- Bioavailability Testing : Conduct in vitro release studies (PBS, pH 7.4, 37°C) to assess drug release kinetics. Compare with non-PEGylated controls to quantify stealth effect .
Q. What strategies are effective in resolving contradictions arising from batch-to-batch variability in this compound purity, and how can researchers validate consistency?
Methodological Answer:
- Quality Control (QC) Protocols : Implement orthogonal analytical methods (e.g., HPLC + NMR) for each batch. Establish acceptance criteria (e.g., >95% purity via HPLC area normalization) .
- Statistical Analysis : Apply ANOVA to compare batch data (e.g., purity, yield). Use control charts to monitor process stability over time .
- Root-Cause Investigation : If variability persists, analyze raw materials (e.g., PEG9 diol purity) via inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal contaminants .
Q. How can researchers design experiments to assess the metabolic stability of this compound in biological systems?
Methodological Answer:
- In Vitro Models : Use liver microsomes (human/rat) incubated with the compound (1–10 µM). Quench reactions at timed intervals (0–60 min) with acetonitrile and quantify parent compound via LC-MS/MS .
- Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structurally similar compounds (e.g., non-azidated PEG-thioesters) to evaluate azido group impact .
- Negative Controls : Include glutathione (GSH)-supplemented samples to test thioester susceptibility to nucleophilic attack .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in cellular assays?
Methodological Answer:
- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC₅₀/EC₅₀) using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates. Validate assay precision via coefficient of variation (<15% for intra-day replicates) .
- Reproducibility : Use independent biological replicates (n ≥ 3) and document plate maps to control for edge effects in high-throughput screens .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Re-run calculations with explicit solvent models (e.g., TIP3P water) to account for solvation effects overlooked in gas-phase DFT .
- Experimental Validation : Perform kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates under simulated conditions. Compare with predicted activation energies .
- Error Analysis : Quantify force field inaccuracies by benchmarking simulated vs. experimental vibrational spectra (FT-IR/Raman) .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply when using this compound in studies involving human-derived cell lines?
Methodological Answer:
- Institutional Review : Submit protocols to ethics committees (e.g., IRB) for approval, particularly if using primary cells .
- Material Sourcing : Use commercially available cell lines with verified consent documentation (e.g., ATCC). Avoid lines with disputed provenance .
- Risk Mitigation : Include cytotoxicity controls (e.g., MTT assays) to ensure compound concentrations are sub-lethal (<IC₁₀) in exposure experiments .
Q. How can researchers ensure reproducibility when publishing studies involving this compound?
Methodological Answer:
- Data Transparency : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo). Provide detailed synthetic protocols, including inert atmosphere setup and stirring rates .
- Reagent Documentation : Specify batch numbers, purity grades, and suppliers (excluding commercial endorsements per guidelines) .
- Code Sharing : Publish analysis scripts (e.g., Python/R) for statistical models to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
